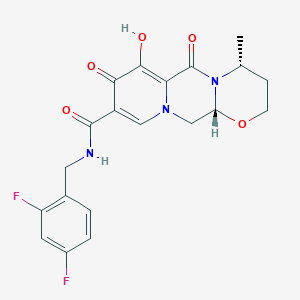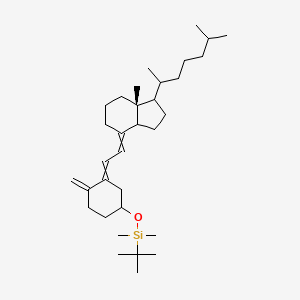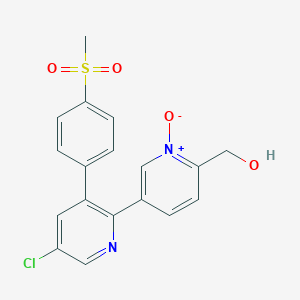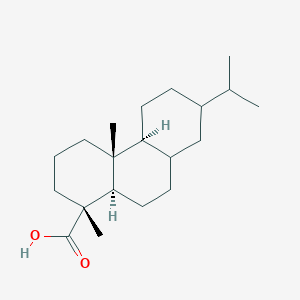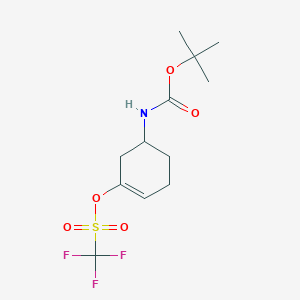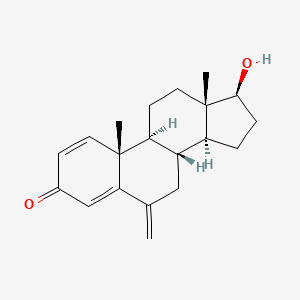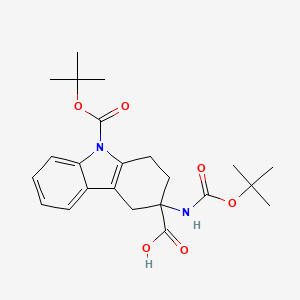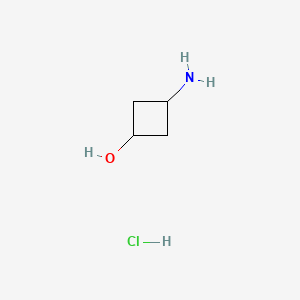
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene, also known as (±)-cis-6,7-epoxynonadeca-3,9-diene, is an organic compound that is a member of the epoxynonadecadiene family. It is a colorless liquid that is soluble in organic solvents and is used in the synthesis of other compounds. It is commercially available and has a variety of applications in the pharmaceutical and chemical industries.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of (±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene can be achieved through a multi-step process involving several reactions.
Starting Materials
1,3-butadiene, 1,5-cyclooctadiene, methyl lithium, 1,2-dibromoethane, sodium borohydride, acetic acid, chromium trioxide, potassium permanganate, sodium hydroxide, hydrochloric acid, sodium chloride, magnesium sulfate, diethyl ether, tetrahydrofuran, methanol, wate
Reaction
1. The reaction of 1,3-butadiene with 1,5-cyclooctadiene in the presence of methyl lithium yields (3Z,9Z)-nonadeca-3,9-diene., 2. The reaction of (3Z,9Z)-nonadeca-3,9-diene with 1,2-dibromoethane in the presence of sodium borohydride yields (3Z,9Z)-nonadeca-3,9-diene-1,2-diol., 3. The reaction of (3Z,9Z)-nonadeca-3,9-diene-1,2-diol with acetic acid and chromium trioxide yields (3Z,9Z)-nonadeca-3,9-diene-1,2-diacetate., 4. The reaction of (3Z,9Z)-nonadeca-3,9-diene-1,2-diacetate with potassium permanganate and sodium hydroxide yields (3Z,9Z)-nonadeca-3,9-diene-1,2-diol-6,7-epoxide., 5. The reaction of (3Z,9Z)-nonadeca-3,9-diene-1,2-diol-6,7-epoxide with hydrochloric acid and sodium chloride yields (±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene., 6. The final compound can be purified using standard techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene has a wide variety of scientific research applications. It is used as a starting material in the synthesis of numerous compounds, including pharmaceuticals and agrochemicals. Additionally, it is used in the synthesis of polymers and other materials. It is also used in the study of biological processes, such as the regulation of gene expression and protein folding.
Wirkmechanismus
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene acts as a Lewis acid, meaning that it can accept electrons from other molecules. This enables it to act as a catalyst in the synthesis of other compounds. Additionally, it can act as a nucleophile, meaning that it can donate electrons to other molecules.
Biochemische Und Physiologische Effekte
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene has no known direct biochemical or physiological effects in humans or other organisms. However, it may have indirect effects on biochemical and physiological processes, depending on the compounds it is used to synthesize.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene in lab experiments include its low cost, its availability in a variety of forms, and its ability to act as a catalyst in the synthesis of other compounds. Its main limitation is that it is volatile and must be stored in a sealed container in order to prevent it from evaporating.
Zukünftige Richtungen
There are a number of potential future directions for (±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene research. These include further exploration of its use as a catalyst in the synthesis of other compounds, investigation into its potential applications in the synthesis of polymers and other materials, and further research into its potential effects on biochemical and physiological processes. Additionally, further research could be conducted into its potential toxicity and environmental impacts.
Eigenschaften
CAS-Nummer |
97697-78-4 |
|---|---|
Produktname |
(±)-cis-6,7-Epoxy-(3Z,9Z)-nonadeca-3,9-diene |
Molekularformel |
C₁₉H₃₄O |
Molekulargewicht |
278.47 |
Synonyme |
rel-(2R,3S)-2-(2Z)-2-Dodecen-1-yl-3-(2Z)-2-penten-1-yloxirane; (2R,3S)-rel-2-(2Z)-2-Dodecenyl-3-(2Z)-2-pentenyl-oxirane; [2α(Z),3α(Z)]-2-(2-Dodecenyl)-3-(2-pentenyl)-oxirane; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



